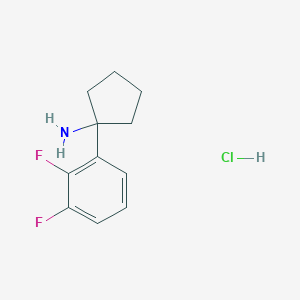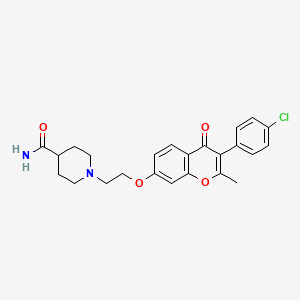
1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Approaches : Research has shown diverse methods for synthesizing coumarin derivatives, highlighting the importance of these compounds in medicinal chemistry. For instance, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, showcasing a method that starts with ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate. These compounds are then tested for their antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Biological Evaluation : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and showed antibacterial effects against both Gram-negative and Gram-positive bacteria. The study underlines the chemical's potential in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Pharmacological Applications
Antagonist and Receptor Interaction : An in-depth molecular interaction study of a similar antagonist with the CB1 cannabinoid receptor was conducted. This research provided insights into the antagonist's conformational preferences and potential binding interactions with the receptor, which could inform the development of new therapeutic compounds targeting cannabinoid receptors (Shim et al., 2002).
Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones were determined, shedding light on their potential mechanisms of action through the analysis of hydrogen bonding patterns. This structural analysis contributes to understanding how such compounds can be optimized for better therapeutic efficacy (Kubicki, Bassyouni, & Codding, 2000).
Antitumor and Antioxidant Activities
- Cytotoxic Activity : Research into the cytotoxic activity of benzothiophenes and chromene derivatives against cancer cell lines has highlighted the potential of these compounds in cancer therapy. For example, a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile demonstrated promising cytotoxic activities against various human cancer cell lines, underscoring the potential for developing new anticancer agents (El Gaafary et al., 2021).
Propriétés
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKDDUIFDSALCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

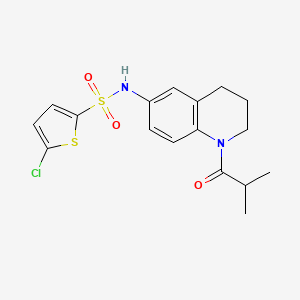
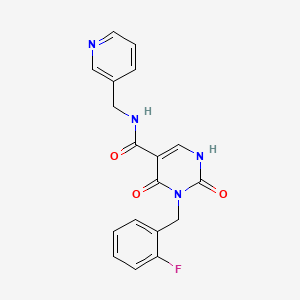
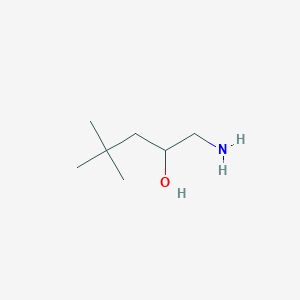
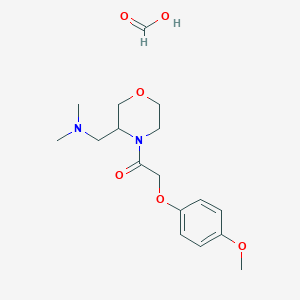
![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2698513.png)
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2698517.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
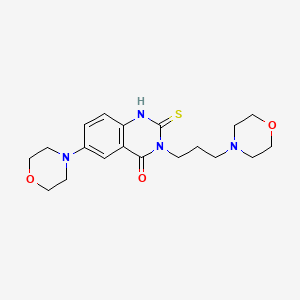
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2698523.png)
